molecular formula C14H15BrN4O B2664154 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2195954-02-8

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No.: B2664154
CAS No.: 2195954-02-8
M. Wt: 335.205
InChI Key: YJVOZWOXJVXCSW-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that features a unique combination of azetidine, triazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction to form the triazole ring, followed by the formation of the azetidine ring and subsequent functionalization to introduce the bromophenyl group.

    Cycloaddition Reaction: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

    Azetidine Formation: The azetidine ring can be formed through a ring-closing reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and azetidine rings can play a crucial role in binding to these targets, while the bromophenyl group can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the bromine atom, which may affect its reactivity and applications.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and biological activity.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is unique due to the presence of both azetidine and triazole rings, along with the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-16-7-8-17-19/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVOZWOXJVXCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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